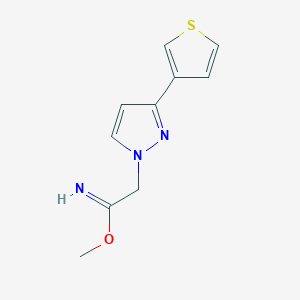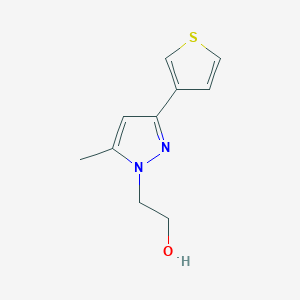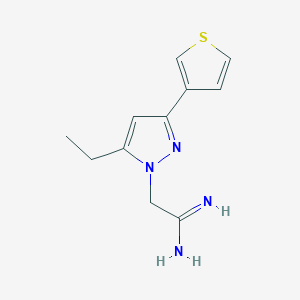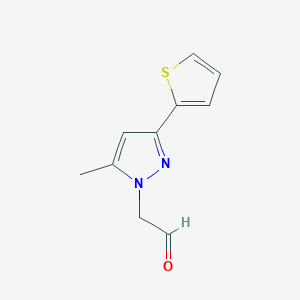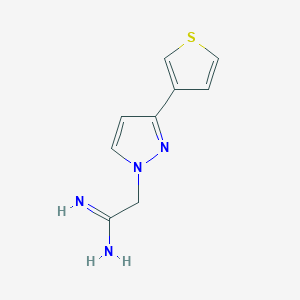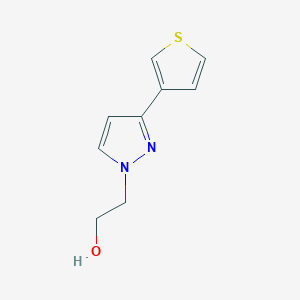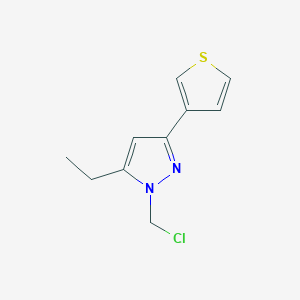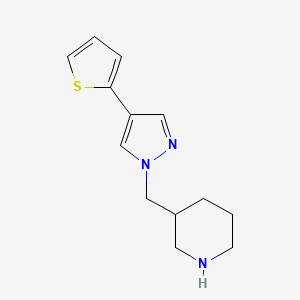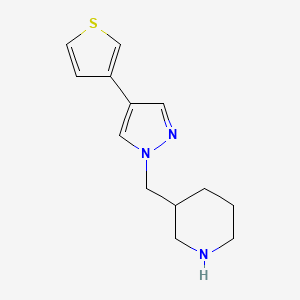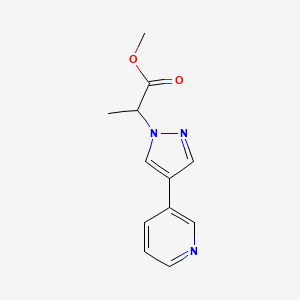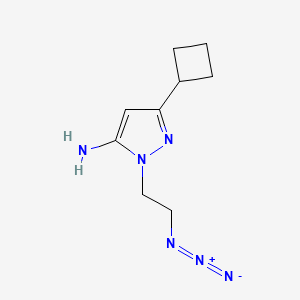
1-(2-叠氮乙基)-3-环丁基-1H-吡唑-5-胺
描述
Synthesis Analysis
While the exact synthesis pathway for this compound is not available, it might involve the reaction of a suitable 3-cyclobutyl-1H-pyrazol-5-amine derivative with a 2-azidoethyl halide . The azide group could potentially be introduced through a nucleophilic substitution reaction .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its functional groups. The azide group is linear, the cyclobutyl group is planar, and the pyrazol group is also planar . The exact three-dimensional structure would depend on the specific arrangement and connectivity of these groups .
Chemical Reactions Analysis
The azide group is known for its reactivity and can undergo a variety of reactions, including reduction to amines, Staudinger reactions, and click chemistry reactions . The pyrazol group could potentially participate in various organic reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the azide group could make the compound potentially explosive under certain conditions . The exact properties would need to be determined experimentally.
科学研究应用
合成化学:叠氮化物-炔烃环加成
叠氮化物在合成化学中至关重要,特别是在点击化学反应中,例如叠氮化物-炔烃环加成。 该化合物,由于其叠氮乙基和吡唑胺基团,可以作为合成1,4-二取代-1,2,3-三唑的先驱 。这些三唑由于其稳定性和不同的潜在应用而具有重要意义,包括药物和农用化学品。
药物化学:药物发现
在药物化学中,该化合物的叠氮基团为生物偶联提供了功能性手柄,这对药物发现至关重要。它可以用来制造前药或修饰药效团,以提高药物疗效,降低毒性或改善药物递送。
材料科学:微孔有机网络
叠氮乙基可以参与微孔有机网络的形成 。这些网络在气体储存、分离技术和催化方面具有应用。该化合物的结构可能导致具有独特性质的新材料,例如高表面积和可调孔隙率。
生物医学研究:光动力疗法
包括该化合物在内的叠氮化物衍生物可用于合成卟啉类化合物,这在光动力疗法中至关重要 。这种疗法是一种微创治疗方法,它使用光激活化合物来破坏癌细胞、细菌和其他病原体。
超分子化学:催化
叠氮乙基可以促进具有催化应用的超分子结构的合成 。这些结构可以模拟酶的功能或用于不对称合成,可能导致更有效和选择性的化学过程。
生物技术:生物偶联和传感器
叠氮基团经常用于生物偶联技术,将生物分子连接到各种表面或相互连接。该化合物可用于开发生物传感器或靶向递送系统,利用生物相互作用的特异性。
纳米技术:纳米颗粒形成
叠氮化物化合物可用于制备具有潜在药物递送、成像和诊断应用的纳米颗粒 。叠氮乙基可以在受控条件下反应形成特定尺寸和形状的颗粒,这对生物医学应用至关重要。
作用机制
In terms of pharmacokinetics, the properties of azides can vary widely depending on their structure and the other groups present in the molecule. Some azides are stable and can be safely handled, while others are explosive and require careful handling . The bioavailability, metabolism, and excretion of azides can also vary and would depend on the specific structure of the compound .
The environment can influence the stability and reactivity of azides. For example, factors such as pH, temperature, and the presence of other chemical groups can affect how an azide reacts .
安全和危害
生化分析
Biochemical Properties
1-(2-Azidoethyl)-3-cyclobutyl-1H-pyrazol-5-amine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions and protein binding. This compound has been shown to interact with various enzymes, including oxidoreductases and transferases, which facilitate its incorporation into biochemical pathways. The azido group in 1-(2-azidoethyl)-3-cyclobutyl-1H-pyrazol-5-amine allows it to participate in click chemistry reactions, making it a valuable tool for labeling and tracking biomolecules in complex biological systems .
Cellular Effects
The effects of 1-(2-azidoethyl)-3-cyclobutyl-1H-pyrazol-5-amine on cellular processes are multifaceted. This compound has been observed to influence cell signaling pathways, particularly those involving reactive oxygen species (ROS) and redox homeostasis. In studies involving human skin fibroblasts, 1-(2-azidoethyl)-3-cyclobutyl-1H-pyrazol-5-amine was found to reduce intracellular ROS levels and induce the expression of genes associated with antioxidant responses . Additionally, this compound has been shown to affect cellular metabolism by modulating the activity of key metabolic enzymes.
Molecular Mechanism
At the molecular level, 1-(2-azidoethyl)-3-cyclobutyl-1H-pyrazol-5-amine exerts its effects through several mechanisms. One of the primary mechanisms involves the binding of the azido group to specific biomolecules, leading to the formation of stable complexes that can alter enzyme activity and protein function. This compound has been shown to inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity . Additionally, 1-(2-azidoethyl)-3-cyclobutyl-1H-pyrazol-5-amine can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The stability and degradation of 1-(2-azidoethyl)-3-cyclobutyl-1H-pyrazol-5-amine in laboratory settings are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under physiological conditions for extended periods, allowing for sustained biochemical activity . Over time, 1-(2-azidoethyl)-3-cyclobutyl-1H-pyrazol-5-amine may undergo degradation, leading to the formation of byproducts that can affect cellular processes. Long-term exposure to this compound has been associated with alterations in cellular metabolism and gene expression profiles.
Dosage Effects in Animal Models
The effects of 1-(2-azidoethyl)-3-cyclobutyl-1H-pyrazol-5-amine vary with different dosages in animal models. At low doses, this compound has been shown to enhance cellular antioxidant responses and improve metabolic efficiency . At higher doses, 1-(2-azidoethyl)-3-cyclobutyl-1H-pyrazol-5-amine can exhibit toxic effects, including oxidative stress and cellular damage. Threshold effects have been observed, where the compound’s beneficial effects are outweighed by its toxicity at elevated concentrations.
Metabolic Pathways
1-(2-azidoethyl)-3-cyclobutyl-1H-pyrazol-5-amine is involved in several metabolic pathways, primarily those related to redox homeostasis and antioxidant defense. This compound interacts with enzymes such as superoxide dismutase and catalase, which play crucial roles in mitigating oxidative stress . Additionally, 1-(2-azidoethyl)-3-cyclobutyl-1H-pyrazol-5-amine can influence metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels and overall cellular metabolism.
Transport and Distribution
The transport and distribution of 1-(2-azidoethyl)-3-cyclobutyl-1H-pyrazol-5-amine within cells and tissues are mediated by specific transporters and binding proteins. This compound has been shown to interact with membrane transporters that facilitate its uptake into cells . Once inside the cell, 1-(2-azidoethyl)-3-cyclobutyl-1H-pyrazol-5-amine can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments.
Subcellular Localization
The subcellular localization of 1-(2-azidoethyl)-3-cyclobutyl-1H-pyrazol-5-amine is a key determinant of its activity and function. This compound has been observed to localize primarily in the cytoplasm, where it interacts with various cytoplasmic proteins and enzymes . Additionally, 1-(2-azidoethyl)-3-cyclobutyl-1H-pyrazol-5-amine can be targeted to specific organelles, such as mitochondria, through post-translational modifications and targeting signals. The localization of this compound within subcellular compartments can influence its biochemical activity and overall cellular effects.
属性
IUPAC Name |
2-(2-azidoethyl)-5-cyclobutylpyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N6/c10-9-6-8(7-2-1-3-7)13-15(9)5-4-12-14-11/h6-7H,1-5,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGMALNNJTLNLPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=NN(C(=C2)N)CCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


